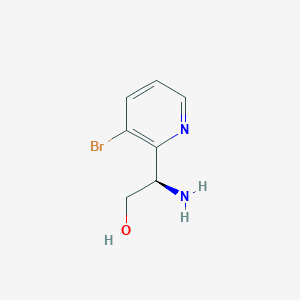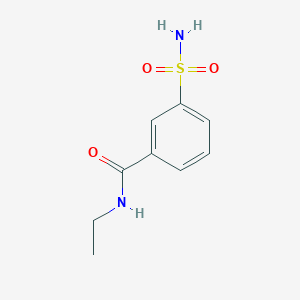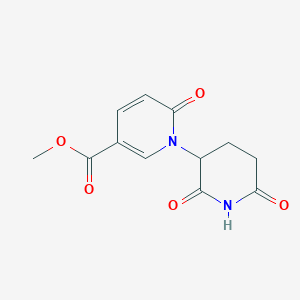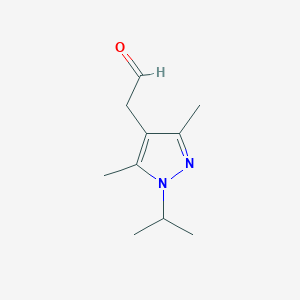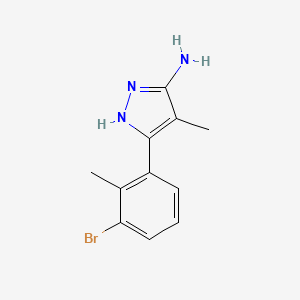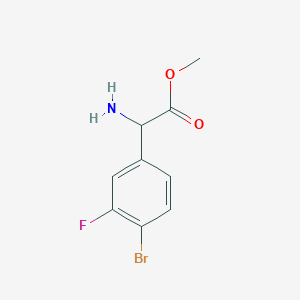
Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and fluorine atoms, and the acetate group is modified with an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-bromo-3-fluoroaniline.
Formation of Intermediate: The aniline derivative undergoes a reaction with chloroacetic acid in the presence of a base such as sodium hydroxide to form the corresponding phenylacetate intermediate.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the alpha position of the acetate group.
Esterification: Finally, the product is esterified using methanol and an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions to yield dehalogenated products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Dehalogenated phenylacetate derivatives.
Substitution: Various substituted phenylacetate derivatives.
Hydrolysis: 2-amino-2-(4-bromo-3-fluorophenyl)acetic acid.
科学的研究の応用
Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.
作用機序
The mechanism of action of Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the amino group allows it to form hydrogen bonds and electrostatic interactions with biological macromolecules, while the bromine and fluorine substituents can enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate
- Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate
- Methyl 2-amino-2-(4-fluoro-3-iodophenyl)acetate
Uniqueness
Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring. This combination can impart distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The presence of both electron-withdrawing (fluorine) and electron-donating (amino) groups can also lead to unique chemical behavior compared to its analogs.
特性
分子式 |
C9H9BrFNO2 |
|---|---|
分子量 |
262.08 g/mol |
IUPAC名 |
methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate |
InChI |
InChI=1S/C9H9BrFNO2/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8H,12H2,1H3 |
InChIキー |
MLZWVJMIHIQYGV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C1=CC(=C(C=C1)Br)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


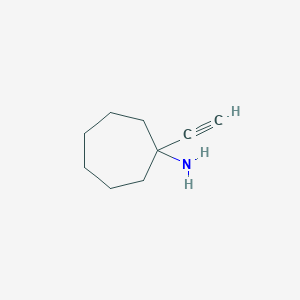
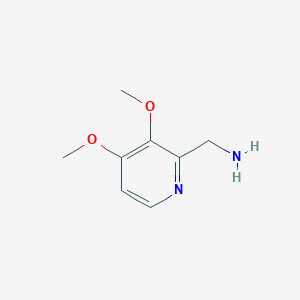
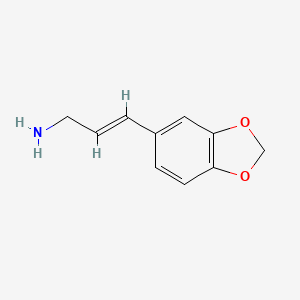

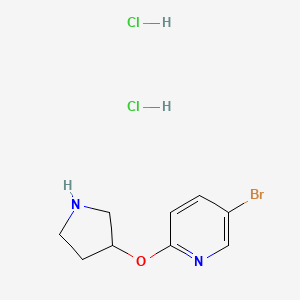
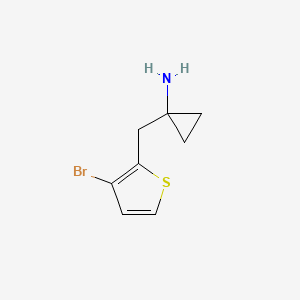

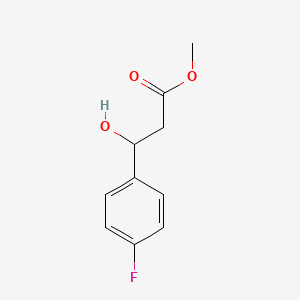
![1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride](/img/structure/B13551327.png)
